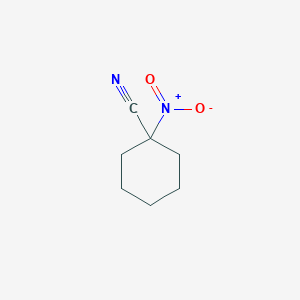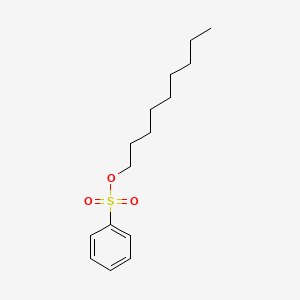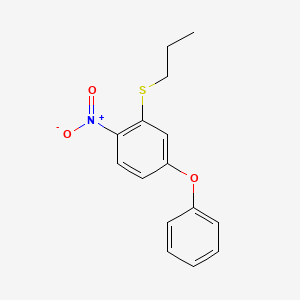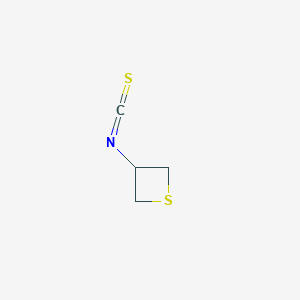
3-Isothiocyanatothietane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanatothietane is an organic compound characterized by the presence of an isothiocyanate group attached to a thietane ring Thietane is a four-membered ring containing one sulfur atom The isothiocyanate group, with the general formula R−N=C=S, is known for its reactivity and presence in various biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatothietane can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the one-pot synthesis under aqueous conditions, which is both economical and suitable for large-scale production . This method involves the in situ generation of dithiocarbamate salts followed by their desulfurylation to form the desired isothiocyanate.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isothiocyanatothietane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atom of the isothiocyanate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Thioureas, carbamates, and other derivatives.
Aplicaciones Científicas De Investigación
3-Isothiocyanatothietane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Isothiocyanatothietane involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This reactivity underlies its antimicrobial and anticancer activities, as it can disrupt essential biological processes in pathogens and cancer cells.
Comparación Con Compuestos Similares
Allyl isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.
Phenyl isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.
Sulforaphane: Derived from glucoraphanin in broccoli, known for its anticancer and antioxidant properties.
Uniqueness of 3-Isothiocyanatothietane: this compound is unique due to its thietane ring, which imparts distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other isothiocyanates, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
59288-36-7 |
|---|---|
Fórmula molecular |
C4H5NS2 |
Peso molecular |
131.2 g/mol |
Nombre IUPAC |
3-isothiocyanatothietane |
InChI |
InChI=1S/C4H5NS2/c6-3-5-4-1-7-2-4/h4H,1-2H2 |
Clave InChI |
HJRBPDJVUGJEAR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


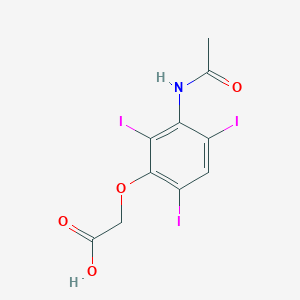
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
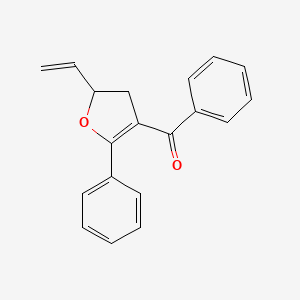
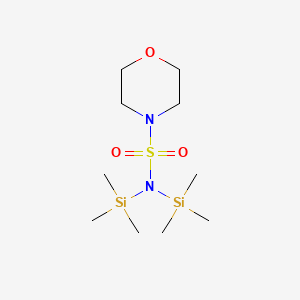
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)

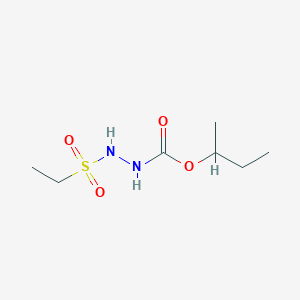

![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
